2-[3-(4-Methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-Methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one is a complex organic compound with a unique structure that includes a methoxyphenyl group, an acryloyl group, and a methylamino group attached to a cycloheptatrienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one typically involves a multi-step process. One common method is the condensation of 4-methoxybenzaldehyde with acetone in the presence of a base to form the corresponding chalcone. This chalcone is then reacted with methylamine to introduce the methylamino group. The final step involves cyclization to form the cycloheptatrienone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acryloyl group to an alkyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkyl derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[3-(4-Methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-Methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to cytotoxic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C18H17NO3 |
---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
2-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C18H17NO3/c1-19-16-6-4-3-5-15(18(16)21)17(20)12-9-13-7-10-14(22-2)11-8-13/h3-12H,1-2H3,(H,19,21)/b12-9+ |
InChI Key |
NOBOHAOVSDQRGC-FMIVXFBMSA-N |
Isomeric SMILES |
CNC1=CC=CC=C(C1=O)C(=O)/C=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
CNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.